2-Acetamidobenzene-1-sulfonyl chloride
CAS No.: 71905-93-6
Cat. No.: VC8183657
Molecular Formula: C8H8ClNO3S
Molecular Weight: 233.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71905-93-6 |
---|---|
Molecular Formula | C8H8ClNO3S |
Molecular Weight | 233.67 g/mol |
IUPAC Name | 2-acetamidobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11) |
Standard InChI Key | VKPQLZPZPYQFOK-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Canonical SMILES | CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Acetamidobenzene-1-sulfonyl chloride has the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . Its IUPAC name, 4-acetamidobenzenesulfonyl chloride, reflects the substituents on the benzene ring: an acetamido group (-NHCOCH₃) at the para position and a sulfonyl chloride group (-SO₂Cl) at the ortho position . The compound’s structure is represented as:
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-Acetamidobenzene-1-sulfonyl Chloride
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 121-60-8 | |
Melting Point | 142–145°C | |
Solubility | Soluble in chlorinated solvents | |
Density | 1.52 g/cm³ | |
Hazards | Causes severe skin/eye burns |
The compound’s crystalline solid form and reactivity with nucleophiles like amines and alcohols make it indispensable in sulfonylation reactions .
Synthesis Methodologies
Traditional Batch Synthesis
The conventional synthesis involves acetanilide and chlorosulfonic acid (ClSO₃H) in a two-step process:
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Sulfonation: Acetanilide reacts with chlorosulfonic acid at 10–40°C to form p-acetamidobenzenesulfonic acid.
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Chlorination: The sulfonic acid intermediate undergoes further reaction with excess chlorosulfonic acid at 70–100°C to yield the sulfonyl chloride .
This method, while effective, faces challenges such as exothermic side reactions and the need for excess chlorosulfonic acid, which complicates waste management .
Continuous Flow Reactor Approach
A patented two-stage continuous flow method (CN111039829B) addresses these limitations by utilizing a microchannel reactor with dual temperature zones :
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Stage 1 (15–25°C): Sulfonation occurs under controlled conditions to favor para-substitution.
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Stage 2 (70–80°C): Chlorination proceeds efficiently with minimized byproduct formation.
Table 2: Comparison of Synthesis Methods
Parameter | Batch Method | Continuous Flow Method |
---|---|---|
Reaction Time | 1–2 hours | 45–120 seconds/stage |
Chlorosulfonic Acid Use | Excess (3–5 equiv) | 1.1–3.0 equiv |
Byproduct Formation | Moderate | Low |
Scalability | Limited | High |
The continuous flow approach enhances heat transfer efficiency and reduces environmental impact, making it industrially preferable .
Mechanistic Insights
The synthesis mechanism involves electrophilic aromatic substitution followed by nucleophilic acyl substitution:
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Sulfonation: Chlorosulfonic acid acts as an electrophile, attacking the benzene ring’s para position relative to the acetamido group.
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Chlorination: The sulfonic acid intermediate reacts with additional chlorosulfonic acid, where the -SO₃H group is replaced by -SO₂Cl via a nucleophilic displacement .
The reaction’s regioselectivity is attributed to the electron-donating acetamido group, which directs electrophiles to the para position.
Applications in Pharmaceutical and Industrial Chemistry
Sulfonamide Antibiotics
2-Acetamidobenzene-1-sulfonyl chloride is a key intermediate in synthesizing sulfanilamide, the parent compound of sulfa drugs. Reaction with ammonia yields sulfanilamide, which inhibits bacterial dihydropteroate synthase :
Polymer and Dye Industries
The compound’s sulfonyl chloride group facilitates covalent bonding with polymers, enhancing properties like thermal stability and solubility. It also serves as a precursor for sulfonated dyes used in textiles .
Future Perspectives
Advances in continuous flow chemistry and green solvents are poised to improve the sustainability of 2-acetamidobenzene-1-sulfonyl chloride production . Ongoing research explores its utility in covalent organic frameworks (COFs) and targeted drug delivery systems.
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